Cimiracemoside K

Description

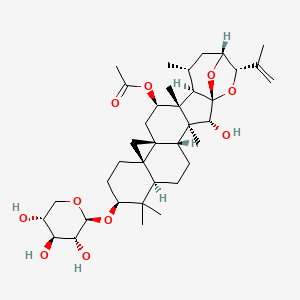

Cimiracemoside K is a triterpene saponin isolated from Cimicifuga racemosa (black cohosh), a plant traditionally used for treating menopausal symptoms and hormonal imbalances . While its structural analogs, such as Cimiracemoside C, are well-documented for their anti-diabetic activity via AMP-activated protein kinase (AMPK) activation , this compound exhibits distinct pharmacological properties, particularly in modulating cytochrome P450 (CYP) enzymes involved in drug metabolism . This article provides a detailed comparison of this compound with structurally and functionally related compounds, supported by molecular, biochemical, and pharmacological data.

Properties

CAS No. |

473554-75-5 |

|---|---|

Molecular Formula |

C37H56O10 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |

InChI |

InChI=1S/C37H56O10/c1-17(2)28-21-13-18(3)29-34(8)25(44-19(4)38)14-36-16-35(36)12-11-24(45-30-27(41)26(40)20(39)15-43-30)32(5,6)22(35)9-10-23(36)33(34,7)31(42)37(29,46-21)47-28/h18,20-31,39-42H,1,9-16H2,2-8H3/t18-,20-,21-,22+,23+,24+,25-,26+,27-,28+,29-,30+,31-,33-,34-,35-,36+,37+/m1/s1 |

InChI Key |

WUUHXBURWLJGRL-YAHOGZEUSA-N |

SMILES |

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |

Canonical SMILES |

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Cimiracemoside C (Cimicifugoside M)

Cimiracemoside C, another triterpene saponin from Cimicifuga racemosa, shares a core aglycone structure with Cimiracemoside K but differs in sugar moieties and side-chain substitutions. Key distinctions include:

Key Findings :

23-O-Acetylshengmanol-3-α-L-Arabinopyranoside (23R)

This compound, also from Cimicifuga racemosa, demonstrates stronger CYP inhibition than this compound:

| Parameter | This compound | 23R |

|---|---|---|

| CYP2D6 Inhibition | 16.1 ± 8.0% (4-OH TAM) | 58.8 ± 3.4% (4-OH TAM) |

| CYP3A4 Inhibition | 67.2 ± 2.4% (α-OH TAM) | 89.6 ± 1.7% (α-OH TAM) |

Key Insight : Despite structural similarities, 23R exhibits significantly higher potency in CYP inhibition, suggesting that acetyl group substitutions enhance enzyme interaction .

Comparison with Functionally Similar Compounds

Ezetimibe

Machine learning analyses reveal a high similarity score (0.962) between this compound and Ezetimibe, a cholesterol absorption inhibitor . However, their mechanisms differ:

| Parameter | This compound | Ezetimibe |

|---|---|---|

| Primary Target | CYP enzymes | NPC1L1 protein |

| Therapeutic Use | Drug metabolism modulation | Hypercholesterolemia |

Monensin

Monensin, an ionophore antibiotic, shares a similarity score of 0.952 with this compound . Their divergent roles underscore the complexity of structure-activity relationships:

| Parameter | This compound | Monensin |

|---|---|---|

| Primary Target | CYP enzymes | Na⁺/K⁺ ion transport |

| Biological Role | Enzyme inhibition | Antibiotic and growth promoter |

Q & A

Q. What analytical techniques are essential for confirming the structural identity of Cimiracemoside K and differentiating it from related triterpene saponins?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to resolve sugar moieties and aglycone structures. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. High-performance liquid chromatography (HPLC) with photodiode array detection, as applied to Cimiracemoside A (retention time: 0.78 min), helps compare retention indices and isolate pure fractions . Differentiation from analogs like Cimiracemoside C requires attention to substituents (e.g., xylose vs. glucuronic acid) and double-bond positions (Δ7,8 vs. Δ8,9) .

Q. How can researchers validate the purity of this compound extracts for pharmacological studies?

- Methodology : Employ HPLC-UV or LC-MS with a purity threshold >99% (as seen in Cimiracemoside D studies ). Use orthogonal methods like thin-layer chromatography (TLC) to detect impurities. Calibrate instruments with reference standards and validate protocols per ICH guidelines (e.g., specificity, linearity, limit of detection) .

Q. What plant sources and extraction protocols yield this compound with high fidelity?

- Methodology : Optimize solvent systems (e.g., methanol-water gradients) for Actaea racemosa (black cohosh) extracts. Monitor extraction efficiency via LC-MS and compare with published retention times for related saponins (e.g., Cimiracemoside A and H ). Validate species authenticity using DNA barcoding to avoid misidentification .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s AMPK activation in vitro and in vivo?

- Methodology :

- In vitro : Use HepaRG cells treated with this compound (1–100 µM) and measure AMPK phosphorylation via Western blot. Include metformin as a positive control, as done in studies on Cimiracemoside C .

- In vivo : Administer this compound (10–50 mg/kg/day) to ob/ob mice for 7 days. Perform oral glucose tolerance tests (OGTT) and measure insulin sensitivity, ensuring statistical power (n ≥ 10/group) to detect ≥20% effect sizes .

Q. What strategies resolve contradictions in reported bioactivities of this compound across studies?

- Methodology : Conduct systematic reviews with meta-analysis (PRISMA guidelines) to assess heterogeneity. Evaluate confounding variables (e.g., extraction methods, cell lines) and apply subgroup analysis. For example, discrepancies in AMPK activation may arise from differences in cell culture conditions or compound stability .

Q. How can in silico modeling predict this compound’s pharmacokinetics and target interactions?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to AMPK’s γ-subunit. Predict ADME properties via SwissADME, focusing on bioavailability scores and metabolic pathways (e.g., cytochrome P450 interactions). Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .

Q. What statistical approaches are critical for analyzing dose-response and time-course data in this compound studies?

- Methodology : Apply nonlinear regression (GraphPad Prism) to calculate EC50 values. For time-course experiments (e.g., AMPK activation over 24 hours), use mixed-effects models to account for inter-individual variability. Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Data Presentation & Reproducibility

Q. How should researchers present chromatographic and spectroscopic data to ensure reproducibility?

- Methodology : Include raw HPLC chromatograms (e.g., Cimiracemoside A ) and NMR spectra (δ values, coupling constants) in supplementary materials. Annotate key peaks and provide instrument parameters (column type, mobile phase, NMR frequency) .

Q. What validation steps are required when replicating this compound’s reported anti-diabetic effects?

- Methodology : Cross-validate findings using orthogonal assays (e.g., AMPK activity via ELISA and glucose uptake in L6 myotubes). Replicate studies in independent labs with blinded analysis to minimize bias .

Ethical & Methodological Considerations

Q. How can researchers address potential conflicts between in vitro potency and in vivo efficacy of this compound?

- Methodology : Perform pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. If poor bioavailability is observed, explore formulation strategies (e.g., nanoencapsulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.